5-(Difluoromethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

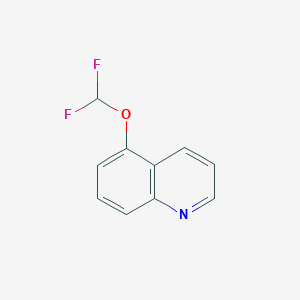

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVZIOHIIPGSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Difluoromethoxy)quinoline CAS 1261813-77-7 properties

An In-depth Technical Guide to 5-(Difluoromethoxy)quinoline (CAS 1261813-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and discuss its predicted spectroscopic characteristics. Furthermore, this guide will delve into the strategic rationale for its use in drug discovery, contextualized by the well-established pharmacological importance of the quinoline scaffold and the unique modulatory effects of the difluoromethoxy group. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this promising chemical entity in their research and development programs.

The Scientific Rationale: A Molecule of Strategic Importance

The design of novel therapeutic agents often hinges on the strategic combination of a proven pharmacophore with a functional group capable of optimizing its drug-like properties. This compound is a quintessential example of this design philosophy, merging the privileged quinoline scaffold with the versatile difluoromethoxy moiety.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, aromatic structure serves as an excellent anchor for interacting with biological targets. This scaffold is present in a multitude of FDA-approved drugs, demonstrating a vast range of pharmacological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Bosutinib) properties.[2][3] The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its biological activity, making it a perennially attractive starting point for new drug discovery campaigns.[4][5]

The Difluoromethoxy Group (-OCF₂H): A Strategic Modulator

The strategic incorporation of fluorine is a key tactic in modern drug design, with approximately 25% of all FDA-approved drugs containing at least one fluorine atom.[6] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a uniquely valuable substituent.[7] It offers a nuanced set of properties that distinguish it from the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.

Key advantages of the -OCF₂H group include:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s, often blocking common metabolic pathways such as O-demethylation and enhancing a drug's half-life.[8]

-

Lipophilicity Tuning: The group moderately increases lipophilicity (logP), which can improve a compound's ability to cross cellular membranes and enhance oral absorption.[8]

-

Hydrogen Bond Donor: The hydrogen atom of the -OCF₂H group is sufficiently acidic to act as a hydrogen bond donor. This rare combination of lipophilicity and hydrogen-bonding capacity allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining crucial interactions with target proteins.[7][8]

-

Modulation of pKa: As a weakly electron-withdrawing group, it can influence the pKa of nearby functionalities, which can be used to optimize the ionization state of a molecule at physiological pH, thereby affecting solubility and target engagement.[7]

This compound: A Convergence of Function

By placing the difluoromethoxy group at the 5-position of the quinoline ring, a novel building block is created. This substitution is anticipated to modulate the electronic properties of the quinoline system while imparting the pharmacokinetic benefits of the -OCF₂H group. The resulting molecule, this compound, is therefore a high-potential scaffold for developing next-generation inhibitors and probes for a variety of biological targets where metabolic stability and specific hydrogen bonding interactions are paramount.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values provide a critical baseline for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1261813-77-7 | [9] |

| Molecular Formula | C₁₀H₇F₂NO | [10] |

| Molecular Weight | 195.17 g/mol | [10] |

| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | N/A |

| Calculated logP | ~2.5 - 2.8 | N/A |

| pKa (of quinoline N) | Predicted: ~4.0 - 4.5 | N/A |

| Melting Point | To be determined experimentally | N/A |

| Boiling Point | To be determined experimentally | N/A |

| Solubility | Predicted: Soluble in common organic solvents (DMSO, DMF, Methanol, Dichloromethane). Low solubility in water. | N/A |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on known spectral data for quinolines and difluoromethoxy-substituted aromatics, the following characteristics are expected.

-

¹H NMR:

-

Aromatic Protons (6H): Multiple signals expected in the δ 7.0-9.0 ppm range. The proton at C4, adjacent to the nitrogen, will likely be the most downfield.

-

-OCF₂H Proton (1H): A characteristic triplet is expected in the δ 6.6-7.0 ppm range with a large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine atoms.

-

-

¹³C NMR:

-

Aromatic Carbons (9C): Signals will appear in the δ 110-155 ppm range. The carbon attached to the nitrogen (C2 and C8a) will be significantly downfield.

-

-OCF₂H Carbon (1C): A triplet is expected in the δ 115-120 ppm range due to one-bond coupling to the two fluorine atoms (¹JCF).

-

-

¹⁹F NMR:

-

A doublet is expected with a chemical shift in the range of δ -80 to -90 ppm, coupled to the single proton of the difluoromethoxy group (J ≈ 73-75 Hz).

-

-

FT-IR (cm⁻¹):

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z = 196.0568, corresponding to the formula C₁₀H₈F₂NO⁺. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

-

Synthesis and Characterization

The synthesis of this compound is most logically achieved via the O-difluoromethylation of a commercially available precursor, 5-hydroxyquinoline.

Retrosynthetic Analysis

The retrosynthetic approach identifies 5-hydroxyquinoline as the key starting material, which is readily available. The key transformation is the formation of the difluoromethyl ether bond.

Caption: Retrosynthesis of this compound.

Recommended Synthesis Protocol: O-Difluoromethylation of 5-Hydroxyquinoline

This protocol describes a robust method for the synthesis of aryl difluoromethyl ethers, adapted for the specific substrate.[7]

Reagents & Materials:

-

5-Hydroxyquinoline

-

Sodium Chlorodifluoroacetate (ClCF₂COONa)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-hydroxyquinoline (1.0 eq), sodium chlorodifluoroacetate (2.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-hydroxyquinoline.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices

-

Reagent: Sodium chlorodifluoroacetate is a commonly used, stable, and effective source of the difluorocarbene (:CF₂) intermediate upon heating, which then reacts to form the difluoromethyl ether.

-

Base: Potassium carbonate is a cost-effective base sufficient to deprotonate the phenolic hydroxyl group of 5-hydroxyquinoline, activating it for nucleophilic attack. Cesium carbonate can be used for more sensitive or stubborn substrates to increase reactivity.

-

Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction, which often requires elevated temperatures.

-

Temperature: Heating is necessary to induce the decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate.

Post-Synthesis Characterization Workflow

Caption: Workflow for purification and structural validation.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary components:

-

Quinoline Ring: It is susceptible to electrophilic aromatic substitution, primarily on the benzene ring (positions 6 and 8). The pyridine ring can be reduced, and the nitrogen atom can be quaternized or oxidized.[13]

-

Difluoromethoxy Group: This group is generally stable and unreactive under most conditions, which is a key advantage for its use in drug molecules.

Potential Therapeutic Applications

Given the extensive pharmacology of quinoline derivatives and the beneficial properties of the -OCF₂H group, this compound is a highly attractive scaffold for screening in several therapeutic areas:

-

Oncology: Many kinase inhibitors feature a quinoline core.[3] The hydrogen bond donating ability and metabolic stability of the difluoromethoxy group could enhance binding affinity and pharmacokinetic profiles of novel kinase inhibitors.

-

Inflammatory Diseases: Quinoline derivatives have been explored as inhibitors of key inflammatory targets like PDE4 and COX.[4] The properties of this compound make it a candidate for developing novel anti-inflammatory agents.

-

Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs.[2] New derivatives are constantly sought to combat drug resistance, and this compound could serve as a valuable starting point.

General Workflow for Biological Evaluation

Caption: A typical cascade for early-stage drug discovery.

Handling and Safety

As this compound is a novel chemical entity, its toxicological properties have not been thoroughly investigated.[14] Therefore, it must be handled with care, assuming it is potentially hazardous.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound represents a strategically designed chemical building block with considerable potential for application in drug discovery and materials science. It combines the pharmacologically privileged quinoline scaffold with the advantageous physicochemical and pharmacokinetic properties of the difluoromethoxy group.[1][7] Its ability to act as a metabolically stable hydrogen bond donor makes it a particularly compelling bioisostere for hydroxyl- and methoxy-containing lead compounds.[8] This guide provides the foundational knowledge, a reliable synthesis protocol, and a framework for the characterization and biological evaluation of this promising molecule, empowering researchers to leverage its unique properties in the development of next-generation therapeutics.

References

-

Jadhav, S. B., & Barmade, M. A. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 1-13. (URL: [Link])

-

Onyeneke, R. U., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20067-20089. (URL: [Link])

-

Barreiro, E. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. (URL: [Link])

-

Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (URL: [Link])

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. (URL: [Link])

-

Amoateng, P., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1084931. (URL: [Link])

-

Electronic Supporting Information. (n.d.). Royal Society of Chemistry. (URL: [Link])

-

Li, Y., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and molecular docking studies. Journal of Molecular Structure, 1282, 135198. (URL: [Link])

-

Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. (URL: [Link])

-

PubChem. (n.d.). 5,7-Difluoroquinoline. (URL: [Link])

-

Royal Society of Chemistry. (n.d.). General Methods for NMR Spectra. (URL: [Link])

-

Atom Pharma. (n.d.). 5-difluoromethoxy-2-34-dimethoxy-2-pyridinylmethylthio. (URL: [Link])

-

MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (URL: [Link])

-

ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for therapeutics. (URL: [Link])

-

Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (URL: [Link])

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. (URL: [Link])

-

ResearchGate. (2024). Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. (URL: [Link])

-

IIP Series. (2022). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (URL: [Link])

-

SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

-

PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. (URL: [Link])

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). International Journal of Research and Development in Pharmacy & Life Sciences, 11(4), 1-10. (URL: [Link])

-

SciSpace. (n.d.). Synthesis of derivatives of quinoline. (URL: [Link])

-

Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). (URL: [Link])

-

ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (URL: [Link])

-

Suzhou Fenghua New Materials Technology Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers. (URL: [Link])

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (URL: [Link])

-

MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (URL: [Link])

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. oaji.net [oaji.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 1261813-77-7 [sigmaaldrich.com]

- 10. 1261813-77-7|this compound|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ecorfan.org [ecorfan.org]

- 14. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 15. fishersci.com [fishersci.com]

Metabolic stability of 5-(difluoromethoxy)quinoline scaffold

An In-Depth Technical Guide Topic: Metabolic Stability of the 5-(Difluoromethoxy)quinoline Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, unsubstituted aromatic systems are often susceptible to rapid metabolic degradation, primarily through oxidation by Cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles.[3] The strategic incorporation of fluorine-containing substituents has become a leading strategy to mitigate these issues.[4][5] This guide provides an in-depth analysis of the this compound scaffold, focusing on the physicochemical principles that govern its enhanced metabolic stability and the practical experimental workflows required for its robust evaluation. As a Senior Application Scientist, my aim is to bridge theory with practice, offering not just protocols, but the causal logic that underpins them, ensuring your experimental designs are both efficient and self-validating.

The Physicochemical Rationale: Why Difluoromethoxy Confers Stability

The introduction of a difluoromethoxy (-OCF₂H) group at the 5-position of the quinoline ring is not an arbitrary choice; it is a deliberate tactic to enhance drug-like properties. The resulting improvement in metabolic stability stems from a combination of factors that go beyond simply replacing a hydrogen with a fluorine.[6][7]

-

The Power of the Carbon-Fluorine Bond: The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a corresponding C-H bond (~100 kcal/mol).[8] This inherent strength makes it more resistant to enzymatic cleavage by oxidative enzymes like CYP450s, which often initiate metabolism through hydrogen atom abstraction.[9] By replacing a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group, the primary route of O-dealkylation is effectively blocked.

-

Electronic Perturbation and Enzyme Recognition: Fluorine is the most electronegative element, and its presence in the -OCF₂H group powerfully withdraws electron density from the surrounding molecular scaffold.[4] This electronic perturbation can serve two purposes. Firstly, it can deactivate the aromatic ring towards oxidative attack. Secondly, and perhaps more subtly, it alters the molecule's electrostatic profile, which can reduce its affinity for the active sites of certain metabolizing enzymes.[6] It is a common misconception that bond strength is the only factor; altered enzyme-substrate affinity often plays a substantial role in the improved metabolic profiles of fluorinated compounds.[6][9]

-

Stereoelectronic Shielding: The difluoromethoxy group can act as a "metabolic shield." Its presence at the 5-position sterically hinders the enzymatic approach to adjacent positions on the quinoline ring, which might otherwise be susceptible to hydroxylation.

The diagram below illustrates the protective mechanism of the difluoromethoxy group against metabolic attack by CYP450 enzymes.

Caption: Protective shielding of the quinoline core by the 5-OCF₂H group.

Experimental Assessment: The In Vitro Liver Microsomal Stability Assay

To quantify the metabolic stability of a compound bearing the this compound scaffold, the industry-standard first-line experiment is the in vitro liver microsomal stability assay.[3][10] This assay provides key parameters—half-life (t½) and intrinsic clearance (CLint)—that are essential for predicting in vivo pharmacokinetic behavior.[11]

The core principle is to incubate the test compound with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, most notably the CYP450 superfamily.[12] The reaction is initiated by adding the essential cofactor NADPH. The rate of disappearance of the parent compound over time is then measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

The following diagram outlines the standard workflow for this critical assay.

Caption: Standard workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to allow for higher throughput.

Reagents & Materials:

-

Test Compound Stock: 10 mM in DMSO

-

Control Compounds: High Clearance (e.g., Verapamil) and Low Clearance (e.g., Warfarin) stocks at 10 mM in DMSO.

-

Pooled Liver Microsomes (Human, Rat, etc.): Typically stored at -80°C.

-

Potassium Phosphate Buffer: 0.1 M, pH 7.4.

-

NADPH Regenerating System Solution (or NADPH stock): Prepare fresh.

-

Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

-

96-well incubation and collection plates.

-

LC-MS/MS system.[14]

Procedure:

-

Reagent Preparation:

-

Thaw liver microsomes on ice. Dilute to a final working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.

-

Prepare a 1 µM working solution of the test compound and control compounds by diluting the DMSO stock in buffer.

-

Prepare the NADPH solution according to the manufacturer's instructions.

-

-

Assay Plate Setup (Incubation Plate):

-

Add buffer, the 1 µM compound working solution, and the diluted microsome solution to each well. The final concentration of the test compound should be low (e.g., 1 µM) to be under the Michaelis-Menten constant (Km), ensuring first-order kinetics.

-

Include a negative control (no NADPH) for each compound to measure degradation not caused by CYP enzymes.

-

-

Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiate the reaction by adding a pre-warmed NADPH solution to all wells except the negative controls. This is your t=0 time point.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) from the incubation plate to a collection plate containing a larger volume (e.g., 150 µL) of cold ACN with the internal standard.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

-

Data Analysis and Presentation

The data from the LC-MS/MS analysis is used to calculate the metabolic half-life and intrinsic clearance.

-

Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Determine the Rate of Elimination (k): Plot the natural log (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k.

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Data Summary Table:

The table below presents hypothetical but representative data comparing a standard 5-methoxyquinoline with its 5-(difluoromethoxy) analog, illustrating the expected outcome.

| Compound | Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability Class |

| Cmpd-A | 5-Methoxyquinoline | 12 | 115.5 | High Clearance |

| Cmpd-B | This compound | > 90 | < 15.4 | Low Clearance |

Note: Stability classes are often defined by the specific institution, but generally t½ > 30 min is considered stable.

Strategic Interpretation and Decision-Making

The results from the microsomal stability assay are a critical decision-making point in a drug discovery cascade. They dictate the next steps for a compound or chemical series.

The following decision tree illustrates a typical thought process following the generation of metabolic stability data.

Caption: Decision-making based on in vitro metabolic stability results.

A compound with high stability, like our hypothetical this compound, becomes a strong candidate for progression to more complex studies, such as in vivo pharmacokinetics in rodent models.[10] In contrast, a compound with poor stability requires further medicinal chemistry efforts to improve its metabolic profile before committing to resource-intensive in vivo experiments.

Conclusion

The this compound scaffold represents a highly effective strategy for engineering metabolic stability into drug candidates. This stability is not merely a consequence of the strong C-F bond but arises from a combination of bond strength, electronic deactivation of the aromatic system, and altered recognition by metabolic enzymes.[6][7] A robust and well-controlled in vitro microsomal stability assay is the essential tool for quantifying this property, providing reliable data (t½ and CLint) that directly informs critical decisions in the drug discovery pipeline. By understanding both the underlying chemical principles and the practical details of the experimental validation, researchers can leverage this powerful scaffold to design more effective and durable therapeutic agents.

References

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (n.d.).

- Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (2023, September 1).

- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem. (n.d.).

- Masimirembwa, C. M., et al. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).

- Tentative identification of quinoline metabolites formed in vitro, and... - ResearchGate. (n.d.).

- A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites - Benchchem. (n.d.).

- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - MDPI. (2025, September 3).

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).

- Bhattarai, P., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025, October 6). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society.

- Słoczyńska, K., et al. (2019, June 26). Metabolic stability and its role in the discovery of new chemical entities. Semantic Scholar.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - OUCI. (n.d.).

- A Guide to the Bioanalytical Method Validation of Amodiaquine and its Metabolite Using Deuterated Internal Standards - Benchchem. (n.d.).

Sources

- 1. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives [ouci.dntb.gov.ua]

- 3. longdom.org [longdom.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Strategic Fluorination: A Technical Guide to Quinoline Building Blocks in Drug Discovery

[1]

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials to kinase inhibitors.[1] However, the native quinoline ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity. Fluorination is the critical engineering step that transforms this scaffold from a simple heterocycle into a drug-like entity.[2]

This guide analyzes the strategic application of fluorinated quinoline building blocks. Unlike generic reviews, we focus on the causality between specific fluorination patterns (e.g., C6-F vs. C2/C8-CF₃) and their physicochemical outcomes, providing actionable synthetic protocols for high-value building blocks like 2,8-bis(trifluoromethyl)-4-hydroxyquinoline .[2]

The Fluorine Effect: Physicochemical Engineering

Integrating fluorine into the quinoline core is not merely a substitution; it is an electronic modulation of the entire aromatic system.

Electronic and Metabolic Modulation[1]

-

pKa Shift: Fluorine is highly electronegative (Pauline scale: 4.0).[2] Substituting hydrogen with fluorine on the quinoline ring pulls electron density from the nitrogen lone pair, lowering the pKa of the quinolinium ion. This is crucial for optimizing oral bioavailability by preventing ionization in the stomach.[2]

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at metabolic "hotspots" (typically C2, C3, or C8) blocks Cytochrome P450 oxidation, extending half-life (

). -

Lipophilicity (LogP): While single fluorine atoms have a modest effect, trifluoromethyl (-CF₃) groups drastically increase lipophilicity, facilitating blood-brain barrier (BBB) penetration—a key feature in CNS and antimalarial drugs.[2]

Table 1: Comparative Physicochemical Properties of Quinoline Blocks

| Compound | Substituent | LogP (Exp/Pred) | pKa (Conj.[2] Acid) | Primary Application |

| Quinoline | None | 2.03 | 4.90 | General Scaffold |

| 3-Fluoroquinoline | 3-F | 2.25 | ~2.8 | Antimutagenic studies |

| 6-Fluoroquinoline | 6-F | 2.15 | 4.55 | Antibiotics (Gyrase binding) |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | 3.25 | ~3.1 | Kinase Inhibitors |

| 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline | 2,8-di-CF₃, 4-OH | 4.5+ | < 2.0 | Antimalarials (Mefloquine) |

Strategic Classes of Building Blocks

Class A: The 6-Fluoro Scaffold (The "Gyrase Anchor")

The 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the defining feature of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).[2]

-

Mechanism: The C6-fluorine atom improves cell wall penetration and significantly increases binding affinity to the DNA-gyrase complex (up to 100-fold vs. non-fluorinated analogs).[2]

-

Key Building Block: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[2]

Class B: The Trifluoromethyl Scaffold (The "Metabolic Shield")

Used primarily when high lipophilicity and extreme metabolic stability are required.

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the decision logic for placing fluorine atoms on the quinoline ring based on the desired pharmacological outcome.

Figure 1: Strategic placement of fluorine atoms determines the pharmacological class of the final drug molecule.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

Target: A high-value building block for Mefloquine analogs.[2] Reaction Type: Conrad-Limpach Cyclization (Modified).[2]

Reagents:

-

2-(Trifluoromethyl)aniline (1.0 eq)[2]

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoroacetoacetate (4.3 mmol). (Note: Some protocols use benzene/toluene reflux with p-TsOH for Schiff base formation first, but direct PPA is more robust for deactivated anilines).[2]

-

Cyclization: Add Polyphosphoric Acid (PPA) (~4.0 g) to the mixture.

-

Heating: Heat the reaction mixture to 120–150 °C for 3 hours under nitrogen. Why? The electron-withdrawing CF3 group on the aniline deactivates the ring, requiring harsh acidic conditions and high heat to force the electrophilic aromatic substitution (cyclization).

-

Quenching: Cool the mixture to ~80 °C and carefully pour into crushed ice (50 mL) with vigorous stirring. The PPA is viscous; ensure thorough mixing to hydrolyze the polyphosphate matrix.

-

Isolation: A precipitate (often yellow/beige) will form.[2][4] Filter the solid.[2]

-

Purification: Wash the solid with water and hexanes. Recrystallize from ethanol or DMF/water if necessary.[2]

-

Validation:

Protocol 2: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Route)

Target: The universal precursor for fluoroquinolone antibiotics.[2]

Workflow Diagram:

Figure 2: The Gould-Jacobs synthetic pathway for 6-fluoroquinolone scaffolds.[2]

Critical Technical Note: The cyclization step (Step 2) requires thermodynamic control (approx. 250°C). The fluorine at C6 does not interfere with this cyclization, but the presence of a leaving group (like Cl) at C7 is essential for the later addition of the piperazine ring found in drugs like Ciprofloxacin.

Case Study: Mefloquine (Lariam)

Drug Class: Antimalarial. Building Block: 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline.[2][3]

Discovery Logic: Researchers needed a compound effective against chloroquine-resistant Plasmodium falciparum.[2] The addition of two trifluoromethyl groups achieved three goals:

-

Lipophilicity: Enabled the drug to cross parasite membranes efficiently.[2]

-

Metabolic Stability: The CF3 groups at C2 and C8 blocked the primary sites of oxidative metabolism, granting Mefloquine a very long half-life (2-3 weeks in humans).[2]

-

pKa Modulation: The electron-withdrawing nature of the CF3 groups reduced the basicity of the quinoline nitrogen, altering its accumulation in the parasite's acidic food vacuole compared to chloroquine.

Synthetic Connection: The building block synthesized in Protocol 1 is converted to Mefloquine by bromination (POBr3) followed by lithiation and reaction with a pyridine-carboxaldehyde equivalent [1, 4].[2]

Future Outlook: Late-Stage Fluorination

While traditional building block assembly (as described above) remains the industry standard for scale-up, C-H activation is emerging as a tool for late-stage diversification.[2]

-

Radical Trifluoromethylation: Using reagents like Langlois reagent (CF3SO2Na) to add CF3 groups directly to the quinoline core of a complex intermediate.

-

Selectfluor Chemistry: For introducing single fluorine atoms at electron-rich positions (e.g., C5 or C8) without de novo synthesis.[2]

References

-

BenchChem. (2025).[2] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 7-(Trifluoromethyl)quinoline.[2][5] Retrieved from

-

MDPI - Molecules. (2023).[2] Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from

-

ResearchGate. (2022).[2] Synthesis of 2,8-bis(trifluoromethyl)quinolines: Reagents and conditions. Retrieved from

-

PrepChem. (n.d.).[2] Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Retrieved from

-

MDPI - Pathogens. (2025).[2] The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Elbasvir - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 5. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fluorine Effect: Physicochemical Profiling of 5-(Difluoromethoxy)quinoline

Topic: LogP and Physicochemical Properties of 5-(Difluoromethoxy)quinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a primary tool for modulating physicochemical properties without drastically altering steric bulk. This compound represents a critical scaffold where the difluoromethoxy (

This guide provides an in-depth analysis of the physicochemical landscape of this compound, focusing on LogP (lipophilicity) , pKa (basicity) , and metabolic stability . It includes self-validating experimental protocols for characterizing these properties, designed to ensure reproducibility and data integrity in a research setting.

Physicochemical Profile & Comparative Analysis

The introduction of the

Table 1: Comparative Physicochemical Properties

| Property | Quinoline (Parent) | 5-Methoxyquinoline | This compound | 5-(Trifluoromethoxy)quinoline |

| LogP (Exp/Pred) | 2.03 | 2.0 - 2.2 | 2.45 - 2.65 (Predicted) | ~3.1 |

| pKa (Conj. Acid) | 4.90 | 4.84 | 3.8 - 4.1 (Predicted) | ~2.5 |

| Hammett | 0.00 (H) | -0.27 ( | +0.18 ( | +0.35 ( |

| H-Bond Donor | No | No | Yes (Weak) | No |

| Metabolic Liability | High (Oxidation) | High (O-Demethylation) | Low | Low |

2.1. Lipophilicity (LogP)

The

-

Mechanism: The fluorine atoms withdraw electron density, reducing the polarity of the ether oxygen, while the terminal hydrogen allows for weak hydrogen bonding with water, slightly tempering the lipophilicity compared to the perfluorinated analog.

-

Impact: A LogP in the range of 2.5 makes this compound ideal for CNS penetration (optimal LogP ~2.0–3.0) while maintaining sufficient aqueous solubility for oral bioavailability.

2.2. Basicity (pKa)

The basicity of the quinoline nitrogen (N-1) is modulated by the electronic nature of the substituent at the 5-position.

-

Inductive Effect: The

group is electron-withdrawing ( -

Result: The pKa drops by approximately 0.8–1.0 units compared to quinoline, making the nitrogen less basic. This reduction can decrease lysosomal trapping and improve permeability across membranes where the neutral species is favored.

2.3. The "Lipophilic Hydrogen Bond Donor"

Unlike

Experimental Protocols

To ensure Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems. Control compounds with known values must be run in parallel.

Protocol A: LogP Determination via RP-HPLC

Why HPLC? The traditional Shake-Flask method is slow and sensitive to impurities. RP-HPLC correlates retention time (

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol/Water (buffered at pH 7.4 with 20 mM MOPS to ensure neutral species).

-

Standards: Acetanilide (LogP 0.16), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.30).

Procedure:

-

Preparation: Dissolve this compound and standards in Methanol (1 mg/mL).

-

Isocratic Run: Inject 10 µL at a flow rate of 1.0 mL/min. Run at varying MeOH fractions (

) to extrapolate -

Calculation:

-

Calculate capacity factor

(where -

Plot

vs. LogP of standards to generate a calibration curve ( -

Interpolate the LogP of the analyte.

-

Protocol B: pKa Determination via Potentiometric Titration

Why Potentiometry? It provides the most accurate thermodynamic pKa values for ionizable heterocycles.

Procedure:

-

Setup: Use a precise automatic titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode.

-

Solvent: Due to limited solubility, titrate in 30-50% wt methanol/water mixtures and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.

-

Titration:

-

Dissolve 5 mg of compound in the co-solvent mixture (acidified with HCl to pH ~2).

-

Titrate with standardized 0.1 M KOH (CO2-free) under

atmosphere.

-

-

Analysis: The inflection point of the titration curve (pH vs. Volume) represents the pKa.

-

Validation: The difference between forward (acid to base) and backward (base to acid) titrations must be < 0.05 pH units.

-

Synthesis & Characterization Workflow

The synthesis of this compound typically involves the direct difluoromethylation of 5-hydroxyquinoline. The choice of reagent dictates the impurity profile.

Figure 1: Synthesis workflow via difluorocarbene insertion. The characteristic triplet in proton NMR (

Applications in Drug Design

Structure-Property Relationship (SPR) Map

The following diagram illustrates how the 5-(difluoromethoxy) substitution impacts the overall pharmacological profile compared to a standard methoxy group.

Figure 2: Structure-Property Relationship (SPR) map highlighting the strategic advantages of the difluoromethoxy group.[1]

Mechanistic Insight: Metabolic Blocking

The primary metabolic route for 5-methoxyquinoline is O-demethylation by Cytochrome P450 enzymes. Replacing the methyl hydrogens with fluorine atoms (

References

-

Erickson, J. A., et al. "The Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 2021. Link

-

Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology."[2] Wiley-Interscience, 1979. (Source for

and -

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Xing, L., et al. "Physicochemical Properties of Organofluorine Compounds Relevant to Medicinal Chemistry." Chemistry – A European Journal, 2016. Link

- Albert, A., & Serjeant, E. P. "The Determination of Ionization Constants: A Laboratory Manual." Chapman and Hall, 1984.

Sources

Methodological & Application

Using 5-(difluoromethoxy)quinoline in fragment-based drug design

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note & Protocol Guide

Topic: Leveraging 5-(Difluoromethoxy)quinoline in Fragment-Based Drug Design Campaigns

Introduction: A Privileged Scaffold Enhanced by a Unique Bioisostere

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a "privileged" status, appearing frequently in approved drugs and bioactive compounds due to its versatile synthetic accessibility and ability to engage with a wide array of biological targets.[1][2][3] Fragment-Based Drug Design (FBDD) leverages small, low-complexity molecules to explore a target's binding landscape efficiently, building high-affinity leads from initial, low-potency hits.[4][5] The strategic selection of fragments is therefore paramount to the success of any FBDD campaign.

This guide focuses on This compound , a fragment that combines the proven quinoline core with the unique physicochemical advantages of the difluoromethoxy (-OCF₂H) group. This functional group has emerged as a powerful asset in drug design, offering a nuanced profile that distinguishes it from more common moieties like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃).[6][7] The -OCF₂H group acts as a metabolic stabilizer, a lipophilicity modulator, and, critically, a hydrogen bond donor—a rare combination that makes it an excellent bioisostere for hydroxyl, thiol, or amine groups.[6][7][8]

By integrating this compound into fragment libraries, researchers can introduce a vector for metabolic stability and novel hydrogen bonding interactions early in the discovery process, providing a robust starting point for developing potent and selective lead compounds.

Section 1: Physicochemical Profile of the this compound Fragment

The utility of a fragment is intrinsically linked to its physicochemical properties. Adherence to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is a common guideline for fragment library design. This compound fits comfortably within these parameters while offering unique electronic features.

Causality Behind the Properties:

-

Difluoromethoxy Group (-OCF₂H): The two electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom acidic enough to function as a hydrogen bond donor.[6][9] This capability is absent in methoxy and trifluoromethoxy groups. Furthermore, the strong C-F bonds enhance metabolic stability by resisting enzymatic degradation, particularly by cytochrome P450 enzymes.[7]

-

Quinoline Core: This bicyclic aromatic system provides a rigid, defined shape for interaction with protein targets and serves as a versatile scaffold for synthetic elaboration during hit-to-lead optimization.[1][2]

Table 1: Comparative Physicochemical Properties

| Property | This compound | Quinoline[10] | 5-Fluoroquinoline[11] |

| Molecular Formula | C₁₀H₇F₂NO | C₉H₇N | C₉H₆FN |

| Molecular Weight | 195.17 g/mol | 129.16 g/mol | 147.15 g/mol |

| cLogP (Predicted) | ~2.5 - 2.8 | 2.04 | ~2.7 |

| H-Bond Donors | 1 (from -OCF₂H) | 0 | 0 |

| H-Bond Acceptors | 2 (N in ring, O) | 1 (N in ring) | 1 (N in ring) |

| Key Feature | H-bond donor capability, metabolic stability | Core aromatic scaffold | Increased lipophilicity |

Diagram: Unique Properties of the Difluoromethoxy Group

Caption: Key advantages conferred by the -OCF₂H group.

Section 2: Fragment Library Preparation and Quality Control Protocol

The integrity of screening results depends entirely on the quality of the fragment stocks. Aggregation, insolubility, or impurities can lead to false positives or negatives.

Protocol 2.1: Stock Solution Preparation

-

Reagent Handling: Obtain this compound from a reputable supplier. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution. DMSO is the standard solvent for compound libraries due to its high solubilizing power.

-

Stock Concentration: Prepare a high-concentration primary stock, typically 100-200 mM.

-

Calculation: Weigh out a precise amount of the fragment (e.g., 19.52 mg for a 1 mL, 100 mM stock).

-

Add the calculated volume of DMSO.

-

Vortex thoroughly until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary.

-

-

Storage: Aliquot the primary stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C.

Protocol 2.2: Quality Control (QC) Assessment

Trustworthiness Check: This self-validating step ensures that what you screen is what you think you are screening.

-

Purity Analysis (LC-MS):

-

Dilute a small sample of the stock solution in an appropriate solvent (e.g., acetonitrile/water).

-

Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity. The purity should ideally be >95%.

-

-

Identity Confirmation (¹H and ¹⁹F NMR):

-

Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum to confirm the structural integrity.

-

Acquire a ¹⁹F NMR spectrum. The difluoromethyl group should exhibit a characteristic signal, confirming its presence.[12]

-

-

Solubility Assessment in Assay Buffer:

-

Rationale: Fragment screening often occurs in aqueous buffers where compound solubility can be limited. It is critical to determine the maximum soluble concentration to avoid artifacts from precipitation.

-

Method: Prepare a series of dilutions of the DMSO stock in the final assay buffer (e.g., PBS, HEPES) that will be used for screening. The final DMSO concentration should match the assay conditions (typically ≤1%).

-

Incubate the samples for a set period (e.g., 1-2 hours) at the assay temperature.

-

Visually inspect for precipitation. For a more quantitative measure, use nephelometry or dynamic light scattering (DLS).

-

Outcome: Define the highest concentration that remains soluble, which will dictate the upper limit for screening concentrations.

-

Section 3: Biophysical Screening Protocols for Hit Identification

Fragment binding is typically weak (μM to mM affinity), requiring sensitive biophysical techniques for detection.[4] Below are protocols for three gold-standard methods.

Diagram: General Fragment-Based Drug Design (FBDD) Workflow

Caption: A high-level overview of the FBDD cascade.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for detecting weak binding events directly on the target protein or by observing the ligand itself.[13][14][15]

A. Protein-Observed NMR (¹H-¹⁵N HSQC)

-

Principle: This experiment monitors the chemical environment of each backbone amide in a ¹⁵N-isotopically labeled protein. When a fragment binds, it perturbs the environment of nearby amides, causing their corresponding peaks in the Heteronuclear Single Quantum Coherence (HSQC) spectrum to shift (a Chemical Shift Perturbation, or CSP).[13]

-

Methodology:

-

Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. The protein must be stable and soluble at the required concentrations (typically 50-100 μM).

-

Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein in the assay buffer containing a matched percentage of DMSO (e.g., 1%). This is your reference state.

-

Screening: Add this compound to the protein sample at a concentration well above the expected Kd (e.g., 100 μM to 1 mM), ensuring it remains below its solubility limit.

-

Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum.

-

Data Analysis: Overlay the reference and test spectra. Identify residues whose peaks have shifted significantly. These CSPs map the binding site on the protein surface.[13]

-

Affinity Estimation: Perform a titration by acquiring spectra at multiple fragment concentrations to calculate the dissociation constant (Kd).

-

B. Ligand-Observed NMR (e.g., WaterLOGSY)

-

Principle: This method observes the ¹H NMR signals of the fragment itself. It leverages the transfer of magnetization from bulk water to molecules bound to a large protein. Bound fragments will show a positive Nuclear Overhauser Effect (NOE), resulting in signals with the opposite sign compared to non-binding molecules.

-

Methodology:

-

Sample Preparation: Prepare a sample containing the target protein (low μM concentration) and this compound (~50-200 μM) in 90% H₂O/10% D₂O buffer.

-

Acquisition: Run a WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiment.

-

Analysis: Analyze the resulting 1D ¹H spectrum. If the signals corresponding to this compound are negative (or positive, depending on the experiment setup) relative to the baseline, it indicates binding. This is an excellent orthogonal method for hit validation.[16]

-

Protocol 3.2: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in refractive index at a sensor surface.[9][17][18]

-

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass at the surface, which alters the refractive index, generating a response signal proportional to the amount of bound fragment.

-

Methodology:

-

Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a density that will produce a good signal for small fragment binding without causing mass transport limitations.

-

System Priming: Equilibrate the system with running buffer (e.g., HBS-EP+) containing a matched DMSO concentration. This step is critical to minimize false positives arising from solvent mismatch.[9]

-

Screening Injection: Inject a single, high concentration of this compound (e.g., 200 μM) over the sensor surface. A rapid increase in the response signal followed by a plateau and a dissociation phase upon buffer wash indicates a binding event.

-

Data Analysis (Single-Point): A positive binding signal identifies the fragment as a hit.

-

Affinity/Kinetics Characterization: To validate the hit and determine affinity, perform a full dose-response experiment. Inject a series of increasing concentrations of the fragment (e.g., 1 μM to 500 μM). Fit the resulting binding curves to a suitable model (e.g., 1:1 steady-state affinity) to determine the Kd. This provides quantitative validation of the interaction.[19]

-

Protocol 3.3: X-ray Crystallography

Crystallographic screening provides the ultimate validation: a high-resolution, three-dimensional picture of how the fragment binds to the target.[20][21][22]

-

Principle: Crystals of the target protein are soaked in a solution containing the fragment. If the fragment binds, it will be visible in the electron density map generated after X-ray diffraction data is collected.[22]

-

Methodology:

-

Protein Crystallization: Produce high-quality, diffraction-grade crystals of the target protein. This is often the most challenging step.

-

Fragment Soaking: Prepare a solution of this compound in a cryo-protectant solution compatible with the protein crystals. The concentration is typically high (1-10 mM) to ensure sufficient occupancy in the binding site.

-

Soaking Procedure: Transfer a protein crystal into a drop of the fragment-containing solution and allow it to soak for a period ranging from minutes to hours.

-

Cryo-cooling: Flash-cool the soaked crystal in liquid nitrogen to prevent ice formation.

-

Data Collection: Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Solution and Refinement: Process the data and solve the structure by molecular replacement using the apo (unbound) protein structure.

-

Hit Identification: Carefully examine the resulting difference electron density maps (Fo-Fc maps). Unambiguous, well-defined density corresponding to the shape of this compound confirms its binding mode and orientation, providing invaluable information for structure-based drug design.[20]

-

Section 4: Computational and Hit-to-Lead Strategies

Computational methods are indispensable for prioritizing fragments and guiding their evolution into potent leads.[4][23][24]

In Silico Screening and Docking Protocol

-

Rationale: Molecular docking predicts the preferred binding mode of a fragment to a target protein and estimates the strength of the interaction.[23] It can be used to pre-screen libraries or to understand the binding determinants of an experimental hit.

-

Workflow:

-

Target Preparation: Obtain a high-resolution 3D structure of the target protein (from X-ray or Cryo-EM). Prepare the structure by adding hydrogens, assigning protonation states, and defining the binding pocket.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

-

Molecular Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to place the fragment into the defined binding site. The program will generate multiple possible binding poses.

-

Scoring and Analysis: The docking poses are ranked using a scoring function that estimates binding affinity. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). The hydrogen bond formed by the -OCF₂H group should be a key interaction to look for.

-

Hit-to-Lead Optimization

Once this compound is confirmed as a validated hit, the goal is to increase its affinity and selectivity. This is an iterative process of design, synthesis, and testing.[5]

-

Fragment Growing: Use the structural information (from X-ray or docking) to add chemical functionality to the quinoline core, extending the molecule into adjacent pockets to form new, favorable interactions.

-

Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[25]

-

Structure-Activity Relationship (SAR): Synthesize a small library of analogues by modifying the quinoline ring at different positions. For example, add substituents at the 2-, 4-, or 8-positions to probe the SAR. The goal is to identify which modifications improve potency. The unique properties of the 5-(difluoromethoxy) group should be maintained as an anchor while exploring other regions of the scaffold.

Diagram: Hit-to-Lead Optimization Cycle

Caption: The iterative cycle of structure-based drug design.

Conclusion

This compound is more than just another fragment; it is a strategically designed building block for modern FBDD. Its combination of a privileged heterocyclic core with the unique, drug-like properties of the difluoromethoxy group provides a significant advantage for tackling challenging biological targets. The -OCF₂H moiety offers a pre-installed solution to potential metabolic liabilities while introducing a valuable hydrogen-bonding vector that can be critical for achieving high potency and selectivity. By employing the robust biophysical and computational protocols detailed in this guide, researchers can effectively integrate this powerful fragment into their drug discovery campaigns, accelerating the journey from initial hit to viable lead candidate.

References

-

Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Chemistry. Available at: [Link]

-

Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Available at: [Link]

-

Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]

-

SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synnovator. Available at: [Link]

-

Protocol to perform fragment screening using NMR spectroscopy. PubMed. Available at: [Link]

-

Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. ResearchGate. Available at: [Link]

-

Computational methods for fragment-based ligand design: growing and linking. PubMed. Available at: [Link]

-

Emerging role of surface plasmon resonance in fragment-based drug discovery. Semantics Scholar. Available at: [Link]

-

Computational Fragment-Based Drug Design. Springer Nature Experiments. Available at: [Link]

-

The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. Available at: [Link]

-

X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

-

Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available at: [Link]

-

Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. Available at: [Link]

-

A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. ACS Publications. Available at: [Link]

-

Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. Available at: [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

-

Fragment Screening by NMR. Springer Nature Experiments. Available at: [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available at: [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. Available at: [Link]

-

NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

-

Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. PMC. Available at: [Link]

-

Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Preprints.org. Available at: [Link]

-

(PDF) Quinoline scaffold as a privileged substructure in antimicrobial drugs. ResearchGate. Available at: [Link]

-

Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. PubMed. Available at: [Link]

-

Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Scientia.global. Available at: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

-

5,7-Difluoroquinoline. PubChem. Available at: [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net. Available at: [Link]

-

5-Fluoroquinoline. PubChem. Available at: [Link]

-

A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. Available at: [Link]

-

quinoline, 91-22-5. The Good Scents Company. Available at: [Link]

-

Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

-

Synthesis of quinoline derivative 5a–d under solvent-free conditions. ResearchGate. Available at: [Link]

-

Physicochemical Data for Quinoline Derivatives. ResearchGate. Available at: [Link]

-

(PDF) Fragment-based QSAR strategies in drug design. ResearchGate. Available at: [Link]

-

Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quinoline, 91-22-5 [thegoodscentscompany.com]

- 11. 5-Fluoroquinoline | C9H6FN | CID 115243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. oaji.net [oaji.net]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]

- 20. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selvita.com [selvita.com]

- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Computational methods for fragment-based ligand design: growing and linking - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of O-difluoromethylation on electron-deficient heterocycles

Technical Support Center: O-Difluoromethylation of Electron-Deficient Heterocycles

Ticket ID: O-CF2H-001 Subject: Optimization of Yield and Regioselectivity for Electron-Deficient Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties introducing the difluoromethyl (

The Core Problem:

Electron-deficient substrates present a "nucleophilicity paradox." While they are more acidic and easier to deprotonate, the resulting oxyanion is highly stabilized and therefore a poor nucleophile. Furthermore, difluorocarbene (

This guide provides a diagnostic troubleshooting workflow to reverse these trends.

Part 1: Reagent Selection Matrix

Before troubleshooting the protocol, verify you are using the correct "engine" for your substrate class.

| Reagent System | Mechanism | Best For | Critical Limitation |

| Sodium Chlorodifluoroacetate (SCDA) | Difluorocarbene ( | Scalable, cost-effective O-alkylation of phenols. | High temp (>90°C) required; sensitive to water (hydrolysis). |

| Nucleophilic or Carbene (tunable) | High Selectivity. Best for controlling N- vs. O-attack in pyridones. | Reagents are more expensive; requires specific activation. | |

| Difluoromethyl Triflate ( | Highly reactive; forces reaction on stubborn substrates. | Unstable; difficult to prepare/store; high cost. | |

| Carbene / | Industrial standard. | Gas handling required; ozone-depleting (regulatory issues). |

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My conversion is stalled at <40%, even with excess reagent."

Diagnosis: For electron-deficient substrates, the rate of carbene generation (from SCDA or similar) often exceeds the rate of nucleophilic attack. The unreacted carbene is then quenched by trace moisture or dimerizes.

Corrective Protocol (The "Slow-Release" Technique):

-

Concentration: Increase reaction concentration. Electron-deficient nucleophiles require high molarity (0.5 M – 1.0 M) to intercept the short-lived carbene.

-

Addition Rate: Do not add SCDA in one portion. Use a syringe pump to add a solution of SCDA dropwise over 2–4 hours. This keeps the instantaneous carbene concentration low, reducing dimerization, while maintaining a steady supply for the slow-reacting phenoxide.

-

Phase Transfer: Add TBAB (Tetrabutylammonium bromide) (10 mol%).

-

Why? It acts as a phase transfer catalyst, pulling the phenoxide into the organic layer (if biphasic) or creating a "naked," more reactive anion by separating it from the metal cation (

).

-

Issue 2: "I am getting N-difluoromethylation instead of O-difluoromethylation on my 2-pyridone."

Diagnosis: 2-Pyridones exist in equilibrium with 2-hydroxypyridines. The N-attack is often kinetically favored, while O-attack is thermodynamically favored or requires "hard-hard" interactions.

The "Hard-Soft" Switch Protocol:

-

To favor O-alkylation:

-

Base: Use

or -

Solvent: Switch to non-polar solvents (Toluene or DCM) if using the silver salt method. If using SCDA, stick to DMF but raise the temperature (

). -

Reagent: Use

.[1] Recent data suggests this reagent, when used with specific activation, allows for tunable selectivity.

-

Issue 3: "The reagent (SCDA) isn't dissolving or reacting."

Diagnosis:

SCDA requires heat to decarboxylate (

Alternative Low-Temp Protocol:

Use (Difluoromethyl)zinc reagents (Baran's reagent) or Photoredox catalysis using

Part 3: Visualizing the Selectivity Pathway

The following diagram illustrates the decision logic for maximizing O-selectivity in ambident heterocycles (e.g., 2-pyridone).

Caption: Decision matrix for optimizing O-selectivity. Silver salts (

Part 4: Validated Experimental Protocol

Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA) Adapted for electron-deficient phenols (e.g., 4-cyanophenol).

Reagents:

-

Substrate (1.0 equiv)

-

Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

-

(2.0 equiv) or

-

Solvent: DMF (Anhydrous, 0.5 M concentration)

-

Additive: TBAB (10 mol%)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser.

-

Solubilization: Add the substrate, base (

), and TBAB into the flask. Add anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide. -

Heating: Heat the mixture to 100°C .

-

Slow Addition (Crucial): Dissolve the SCDA in a minimal amount of DMF. Using a syringe pump, add this solution to the hot reaction mixture over 2 hours .

-

Note: Rapid addition leads to vigorous bubbling (

release) and loss of carbene.

-

-

Digestion: After addition, stir at 100°C for an additional 2–4 hours.

-

Workup: Cool to room temperature. Dilute with water (caution: residual carbene may off-gas). Extract with Ethyl Acetate. Wash organic layer with 5% LiCl solution (to remove DMF) and brine.

References

-

Decarboxylative Difluoromethylation (SCDA Method)

-

Chemoselective N- vs O-Difluoromethylation

- Reed, M. A., et al. "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters, 2021, 23(16), 6494–6498.

-

Mechanistic Insights on Difluorocarbene

-

Hu, J., et al. "Nucleophilic Difluoromethylation Strategies." Chemical Reviews, 2014 , 114(4), 2432–2506.[1]

-

-

Sulfoximine Reagents (Alternative Pathway)

- Hu, J., et al. "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent." Organic Letters, 2009, 11(9), 2109–2112.

Sources

Solubility issues with 5-(difluoromethoxy)quinoline in DMSO